(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Description
This compound features a benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively. A piperazine ring is attached to the benzothiazole via a ketone linkage, with a 3-phenoxyphenyl group completing the structure.
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-10-11-21(26)23-22(17)27-25(32-23)29-14-12-28(13-15-29)24(30)18-6-5-9-20(16-18)31-19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRBIFYGBGTIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Piperazine Moiety: The benzothiazole derivative is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Phenoxyphenyl Group: The final step involves the reaction of the intermediate with 3-phenoxybenzoyl chloride in the presence of a base to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding alcohols from the reduction of the carbonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown promise in inhibiting certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets like enzymes and receptors is of particular interest .
Medicine
In medicine, the compound’s anti-inflammatory and antimicrobial properties are being explored. It has shown efficacy in reducing inflammation in vitro and in vivo, and its antimicrobial activity makes it a potential candidate for treating infections .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application .
Mechanism of Action
The mechanism of action of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, its antimicrobial action may involve the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Substituent Effects on Benzothiazole/Thiophene Cores
- Compound 7f (1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone): Features a benzo[b]thiophene core with a nitro group (electron-withdrawing) on the piperazine-linked aryl group. Melting point: 138–141°C vs. unlisted for the target compound; lower melting points may indicate reduced crystallinity .
- Compound 8a (1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol): Contains methoxy groups (electron-donating) on the benzo[b]thiophene core, enhancing solubility but possibly reducing metabolic stability compared to chloro-methyl groups . Higher melting point (148–149°C) suggests stronger intermolecular forces due to hydroxyl and methoxy groups .
- Isostructural Thiazole Derivatives (4 and 5): Thiazole cores with fluorophenyl and triazole substituents. Structural analysis reveals non-planar conformations, contrasting with the likely planar benzothiazole in the target compound, which could affect receptor binding .
Piperazine-Linked Aromatic Systems
- Compound 4g (7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one): Piperazine is connected via a propoxy group to a coumarin scaffold. The 4-methyl-benzyl group on piperazine increases hydrophobicity compared to the target compound’s phenoxyphenyl group. Lower synthetic yield (65%) compared to 7f (69%) and 8a (68.3%) suggests challenges in coupling bulkier substituents .
- Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Trifluoromethyl group enhances metabolic stability and electron-deficient character. The thiophene ring offers distinct electronic properties vs.
Methanone-Linked Architectures
- Compound w3 (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone): Shares a methanone-linked piperazine motif. The triazole-pyrimidine system introduces multiple hydrogen-bonding sites, contrasting with the target’s simpler phenoxyphenyl group .
Key Research Findings
- Electronic Effects : Chloro and methyl groups on benzothiazole (target) balance electron withdrawal and lipophilicity, whereas nitro (7f) or methoxy (8a) groups prioritize polarity or solubility .
- Structural Flexibility: Non-planar conformations in isostructural thiazoles (4/5) may reduce binding affinity compared to planar benzothiazole systems .
- Synthetic Accessibility: Piperazine-linked compounds generally achieve moderate-to-high yields (65–69%), with purification via recrystallization (e.g., ethanol/hexane) being common .
Biological Activity
The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 411.88 g/mol. Its structure includes a piperazine ring, a benzo[d]thiazole moiety, and a phenoxy group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that it may act as an inhibitor for specific enzymes or receptors involved in disease pathways. Research indicates that compounds with similar structures have shown activity against cyclooxygenase enzymes, which are crucial in inflammatory processes.
Antidepressant and Anxiolytic Effects
Recent studies have identified derivatives of this compound that exhibit dual action on serotonin receptors and transporters, indicating potential antidepressant and anxiolytic properties. These findings suggest that the compound could be developed as a new class of antidepressants.
Anti-inflammatory Activity
The compound's structural features allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Its interaction with cyclooxygenase enzymes may contribute to this effect.
Antitumor Potential
Research has demonstrated that thiazole derivatives exhibit significant anti-tumor activity. The mechanism may involve inhibition of key signaling pathways in cancer cells, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
-
Study on Serotonin Receptor Interaction
- A study evaluated the interaction of similar compounds with serotonin receptors, demonstrating enhanced binding affinity and selectivity compared to traditional antidepressants. This suggests that the compound may provide therapeutic benefits with fewer side effects.
-
Anti-inflammatory Mechanism Investigation
- Experimental models showed that the compound reduced inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases. The study highlighted the importance of structure-activity relationships in optimizing anti-inflammatory effects.
- Antitumor Activity Assessment
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for synthesizing (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone, and what are critical reaction parameters?
- Methodological Answer : A two-step approach is commonly employed:
Benzo[d]thiazole Core Formation : React 7-chloro-4-methyl-2-aminobenzothiazole with a thiocarbonyl source (e.g., Lawesson’s reagent) under reflux in anhydrous THF to form the thiazole ring. Monitor completion via TLC (hexane:EtOAc 3:1) .
Piperazine Coupling : Use a nucleophilic aromatic substitution (SNAr) reaction between the chlorinated benzo[d]thiazole intermediate and 3-phenoxyphenyl piperazine. Optimize temperature (80–100°C) and solvent polarity (DMF or DMSO) to enhance reaction efficiency .
Critical Parameters : Moisture-sensitive steps require inert atmospheres (N₂/Ar), and reaction progress should be validated via LC-MS to detect byproducts like dechlorinated intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against a reference standard. Purity thresholds should exceed 95% for pharmacological studies .
- Structural Confirmation :
- 1H/13C NMR : Assign peaks using DEPT-135 and COSY spectra. The piperazine N–CH₂ groups typically resonate at δ 2.5–3.5 ppm, while the phenoxyphenyl moiety appears at δ 6.8–7.4 ppm .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/chloroform (1:1) and analyze space group symmetry .
Q. What biological targets or pharmacological activities are reported for structural analogs of this compound?
- Methodological Answer : Analogous benzo[d]thiazole-piperazine hybrids have shown:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. IC₅₀ values <1 µM indicate high potency .
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤16 µg/mL suggests clinical relevance) .
Key Reference : Pyrazolone-thiazole hybrids exhibit antitumor activity via apoptosis induction, validated by flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step synthesis, particularly for the benzo[d]thiazole-piperazine linkage?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to enhance piperazine-thiazole bond formation. Yields improve from 40% to >75% under microwave irradiation (100°C, 30 min) .
- Solvent Effects : Replace DMF with DMAc to reduce side reactions (e.g., N-demethylation). Monitor via GC-MS for volatile byproducts .
- Workup Optimization : Use liquid-liquid extraction (EtOAc/NaHCO₃) to remove unreacted piperazine derivatives, confirmed by TLC .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in 1H NMR)?
- Methodological Answer :
- Dynamic NMR Studies : If piperazine ring protons show splitting or broadening, perform variable-temperature NMR (25–60°C) to assess conformational exchange .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and rule out isotopic clusters from chlorine (e.g., m/z 452.08 vs. 454.05 for ³⁵Cl/³⁷Cl) .
- HPLC-SPE-NMR Coupling : Isolate impurities via semi-preparative HPLC and characterize them using stopped-flow NMR to identify regioisomers .
Q. What computational approaches predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or bacterial gyrase (PDB: 5BS8). Prioritize poses with hydrogen bonds to key residues (e.g., Thr790 in EGFR) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energy (MM-PBSA) for ΔG < -8 kcal/mol .
- QSAR Modeling : Train models on benzo[d]thiazole derivatives using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.7) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro activity and computational predictions?
- Methodological Answer :
- Replicate Assays : Confirm IC₅₀ values across three independent experiments (n=6) to rule out plate-reader variability .
- Solubility Correction : Measure compound solubility in assay buffers (e.g., PBS + 0.1% DMSO). Adjust activity values using the CheqSol method if precipitation occurs .
- Off-Target Screening : Use a kinase profiling panel (e.g., Eurofins) to identify unintended interactions (e.g., hERG inhibition) that may mask primary activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
